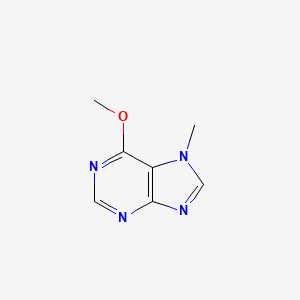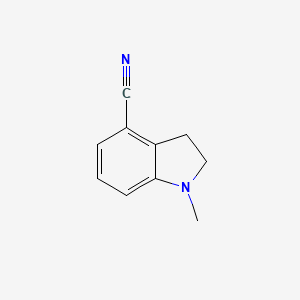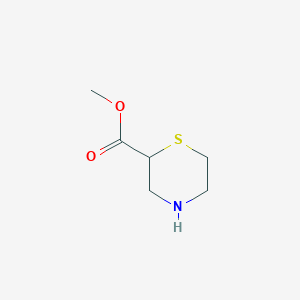
6-Methoxy-7-methyl-7h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メトキシ-7-メチル-7H-プリンは、ヘテロ環式芳香族有機化合物であるプリンの誘導体です。プリンは、DNAやRNAの構成要素を形成するため、生化学において重要です。この化合物は、プリン環の6位にメトキシ基、7位にメチル基を特徴とし、独自の化学的特性を持っています。
2. 製法
合成経路と反応条件
6-メトキシ-7-メチル-7H-プリンの合成は、通常、6-クロロ-7-メチル-7H-プリンとメタノール中のナトリウムメトキシドとの反応を伴います。 反応は室温で数時間行い、その後、減圧下で濃縮して目的の生成物を得ます .
工業的製造方法
6-メトキシ-7-メチル-7H-プリンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成と同様の反応条件を用いた大規模合成であり、収量と純度を最適化します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methyl-7H-purine typically involves the reaction of 6-chloro-7-methyl-7H-purine with sodium methoxide in methanol. The reaction is carried out at ambient temperature for several hours, followed by concentration under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
化学反応の分析
反応の種類
6-メトキシ-7-メチル-7H-プリンは、次のような様々な化学反応を起こすことができます。
求核置換反応: 適切な条件下で、メトキシ基を他の求核剤に置き換えることができます。
酸化と還元: 化合物を酸化または還元して異なる誘導体を得ることができます。
アルキル化とアシル化: プリン環の窒素原子は、アルキル化とアシル化反応に関与することができます。
一般的な試薬と条件
求核置換反応: メタノール中のナトリウムメトキシドが一般的に使用されます。
酸化: 過マンガン酸カリウムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、異なる求核剤による求核置換反応は、様々な置換プリンをもたらすことができます。
科学的研究の応用
6-メトキシ-7-メチル-7H-プリンは、科学研究においていくつかの用途があります。
化学: より複雑なプリン誘導体の合成のための構成要素として使用されます。
生物学: プリン代謝と酵素相互作用を研究するためのプローブとして役立ちます。
産業: 医薬品や農薬の合成に使用することができます。
作用機序
6-メトキシ-7-メチル-7H-プリンの作用機序は、生物系における様々な酵素や受容体との相互作用を伴います。プリン代謝に関与する酵素の競合阻害剤として作用し、DNAおよびRNA合成に影響を与える可能性があります。 特定の分子標的と経路は、化合物が使用される生物学的コンテキストによって異なります .
6. 類似化合物の比較
類似化合物
6-メチルプリン: 構造は似ていますが、メトキシ基がありません。
7-メチル-7H-プリン: 似ていますが、6位にメトキシ基がありません。
6-メトキシプリン: 似ていますが、7位にメチル基がありません。
独自性
6-メトキシ-7-メチル-7H-プリンは、メトキシ基とメチル基の両方が存在するため、その類似体と比較して独特の化学的特性と生物学的活性を示します .
類似化合物との比較
Similar Compounds
6-Methylpurine: Similar in structure but lacks the methoxy group.
7-Methyl-7H-purine: Similar but lacks the methoxy group at the 6th position.
6-Methoxypurine: Similar but lacks the methyl group at the 7th position.
Uniqueness
6-Methoxy-7-methyl-7H-purine is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
特性
CAS番号 |
38917-24-7 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
6-methoxy-7-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
InChIキー |
DWASFGYCBLNRDY-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)

![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
